molecular formula C13H19NO4S B14841840 N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide

N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide

Katalognummer: B14841840
Molekulargewicht: 285.36 g/mol
InChI-Schlüssel: FTGJBLMLHQIINT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C13H19NO4S It is characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with cyclopropoxy and isopropoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-2-isopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

3-Cyclopropoxy-2-isopropoxyphenylamine+Methanesulfonyl chlorideThis compound+HCl\text{3-Cyclopropoxy-2-isopropoxyphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Cyclopropoxy-2-isopropoxyphenylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or research outcomes.

Vergleich Mit ähnlichen Verbindungen

    Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the cyclopropoxy and isopropoxy substituents.

    N-(3-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide: A closely related compound with a slight variation in the substituents on the phenyl ring.

Uniqueness: N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both cyclopropoxy and isopropoxy groups can enhance its binding affinity and selectivity in biochemical assays.

Eigenschaften

Molekularformel

C13H19NO4S

Molekulargewicht

285.36 g/mol

IUPAC-Name

N-(3-cyclopropyloxy-2-propan-2-yloxyphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-9(2)17-13-11(14-19(3,15)16)5-4-6-12(13)18-10-7-8-10/h4-6,9-10,14H,7-8H2,1-3H3

InChI-Schlüssel

FTGJBLMLHQIINT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC=C1OC2CC2)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.